

Application Note: Quantification of Stachybotrysin B in Fungal Cultures Using LC-MS/MS

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Compound of Interest

Compound Name: *Stachybotrysin B*

Cat. No.: *B3026030*

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Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Stachybotrysin B**, a phenylspirodrimane mycotoxin produced by certain species of the fungus *Stachybotrys*. The protocol outlines a straightforward "dilute-and-shoot" sample preparation procedure for fungal culture extracts, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This method is suitable for researchers in mycotoxin analysis, drug discovery, and indoor environmental quality assessment.

Introduction

Stachybotrys chartarum, often referred to as "black mold," is known to produce a variety of mycotoxins that can pose health risks to humans and animals.^{[1][2]} These toxins are categorized into three main structural groups: macrocyclic trichothecenes, atranones, and phenylspirodrimanes (PSDs).^{[1][2]} **Stachybotrysin B** belongs to the PSD class of mycotoxins.^{[1][3]} Accurate quantification of specific mycotoxins like **Stachybotrysin B** is crucial for toxicological risk assessment and for understanding the metabolic profiles of different *Stachybotrys* strains.^{[1][4]} LC-MS/MS offers high selectivity and sensitivity, making it the ideal

analytical technique for the determination of mycotoxins in complex matrices.^{[5][6]} This application note provides a detailed protocol for the quantification of **Stachybotrysin B** from fungal cultures.

Experimental

Sample Preparation (Fungal Culture Extracts)

A modified micro-scale extraction method is employed for its efficiency and cost-effectiveness.^{[1][4]}

Protocol:

- From a fungal culture plate (e.g., Potato Dextrose Agar - PDA), collect three agar plugs (1.3 cm in diameter).
- Transfer the plugs into a 2 mL microcentrifuge tube.
- Add 1 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v).
- Vortex the tube vigorously for 60 minutes.
- Centrifuge the sample to pellet the agar and fungal debris.
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. This "dilute-and-shoot" approach is simple and rapid.^[1]

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

Table 1: Chromatographic Conditions

Parameter	Value
Column	Nucleodur® C18 Gravity-SB (100 × 2 mm, 3 µm) or equivalent
Guard Column	C18 guard cartridge (4 × 3 mm i.d.)
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B	Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid
Gradient	Refer to specific instrument method for optimal gradient profile
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Mass Spectrometry

A triple quadrupole mass spectrometer is used for the detection and quantification of **Stachybotrysin B**.

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	As per instrument optimization
Source Temperature	As per instrument optimization
Collision Gas	Nitrogen
Detection Mode	Selected Reaction Monitoring (SRM)

Table 3: SRM Transitions for **Stachybotrysin B**

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Stachybotrysin B	[Value to be determined from standard]	[Value to be determined from standard]	[Value to be determined from standard]

Note: The specific m/z values for precursor and product ions for **Stachybotrysin B** should be optimized by direct infusion of a certified reference standard.

Method Validation

The analytical method should be validated according to established guidelines to ensure reliability of the results.^{[7][8][9]} Key validation parameters include:

- **Linearity:** A calibration curve should be constructed using a series of standard solutions of **Stachybotrysin B**. The coefficient of determination (R^2) should be >0.99 .
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** These are determined as the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- **Accuracy and Precision:** Assessed by analyzing replicate samples at different concentration levels. Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (RSD).
- **Matrix Effects:** Evaluated to determine if components of the sample matrix interfere with the ionization of the analyte.

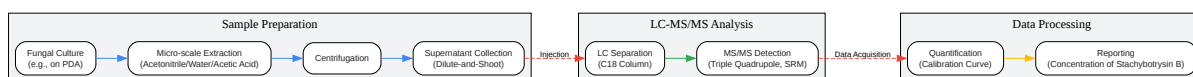
Quantitative Data Summary

The following table summarizes typical quantitative performance data for mycotoxin analysis using LC-MS/MS. The specific values for **Stachybotrysin B** need to be experimentally determined.

Table 4: Representative Method Performance Data

Parameter	Expected Range
Linearity (R^2)	> 0.99
LOD	0.5 - 10 $\mu\text{g/kg}$
LOQ	1 - 25 $\mu\text{g/kg}$
Recovery	70 - 120%
Repeatability (RSDr)	< 15%
Within-Laboratory Reproducibility (RSDw)	< 20%

Workflow Diagram



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